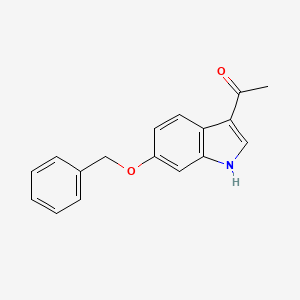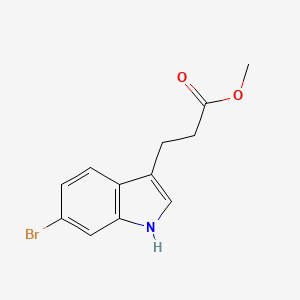![molecular formula C9H10ClFO B13708709 1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene CAS No. 182949-79-7](/img/structure/B13708709.png)
1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene is an organic compound with the molecular formula C9H10ClFO It is a derivative of benzene, where a fluorine atom is attached to the benzene ring at the para position, and a 2-(chloromethoxy)ethyl group is attached to the benzene ring at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene typically involves the reaction of 4-fluorobenzyl alcohol with chloromethyl ethyl ether in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
4-Fluorobenzyl alcohol+Chloromethyl ethyl etherNaHthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, distillation, and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloromethoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to modifications in the structure and function of these biomolecules, potentially resulting in biological effects such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Chloromethoxy)ethyl]-4-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
1-[2-(Chloromethoxy)ethyl]-4-methylbenzene: Similar structure but with a methyl group instead of a fluorine atom.
1-[2-(Chloromethoxy)ethyl]-4-nitrobenzene: Similar structure but with a nitro group instead of a fluorine atom.
Uniqueness
1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for various applications in medicinal chemistry and drug development.
Properties
CAS No. |
182949-79-7 |
|---|---|
Molecular Formula |
C9H10ClFO |
Molecular Weight |
188.62 g/mol |
IUPAC Name |
1-[2-(chloromethoxy)ethyl]-4-fluorobenzene |
InChI |
InChI=1S/C9H10ClFO/c10-7-12-6-5-8-1-3-9(11)4-2-8/h1-4H,5-7H2 |
InChI Key |
IKMYGQLGJGGKCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCOCCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3aS*,7aS*)-Benzyl 2-Hydroxy-2-[(7-bromo-6-chloro-4-oxo-3(4H)-quinazolinyl)methyl]hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B13708630.png)


![1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13708647.png)

![Phenylmethyl 4-[(phenylamino)methyl]piperidinecarboxylate](/img/structure/B13708656.png)






